BenchChemオンラインストアへようこそ!

kaempferol 3-O-rhamnoside

Anticancer Cytotoxicity Structure-Activity Relationship

Procure high-purity Kaempferol 3-O-rhamnoside (Afzelin) to ensure reproducible research outcomes. The rhamnose moiety uniquely dictates its bioavailability, target interaction, and efficacy, which differ significantly from the aglycone or other glycosides. Essential for validated analytical methods, SAR studies, and as a precursor for specialized RSK inhibitors and NorA efflux pump inhibitors.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B1261975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekaempferol 3-O-rhamnoside
Synonymskaempferol 3-O-alpha-rhamnoside
kaempferol 3-O-rhamnoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
InChIInChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1
InChIKeySOSLMHZOJATCCP-VVTWGIOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 3-O-rhamnoside (Afzelin) Procurement Specifications: A Quantitative Guide to Selecting a Differentiated Kaempferol Glycoside


Kaempferol 3-O-rhamnoside (syn. Afzelin, CAS 482-39-3) is a naturally occurring flavonol glycoside consisting of the aglycone kaempferol linked to an α-L-rhamnose sugar moiety at the C-3 position [1]. It is widely distributed in plant species such as Annona purpurea and Phyllanthus emblica and serves as a key reference standard in phytochemical analysis and pharmacological research [2]. This compound is of specific interest due to its distinct structural features, which dictate its solubility, bioavailability, and biological activity profile relative to other kaempferol glycosides [3].

Why Kaempferol 3-O-rhamnoside Cannot Be Simply Substituted by Other Kaempferol Glycosides or Aglycones


Kaempferol 3-O-rhamnoside exhibits a distinct activity profile that cannot be replicated by simply substituting the compound with kaempferol aglycone or other kaempferol glycosides like kaempferol-3-O-glucoside or kaempferol-3-O-rutinoside. The presence and type of the sugar moiety dramatically influences the molecule's interaction with biological targets, its pharmacokinetic properties, and its in vitro efficacy [1]. For instance, while kaempferol aglycone demonstrates potent activity in some assays, its glycosides often show reduced or even absent activity in others, such as DPPH radical scavenging [2]. Furthermore, specific modifications to the rhamnose moiety, such as acylation, can generate analogs with substantially enhanced potency and target selectivity, highlighting the critical role of the exact molecular structure [3]. Therefore, selecting the precise glycosylated form is essential for ensuring experimental reproducibility and achieving desired research outcomes.

Kaempferol 3-O-rhamnoside (Afzelin) Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Kaempferol 3-O-rhamnoside vs. Kaempferol Aglycone: Differential Cytotoxicity in Human Cancer Cell Lines

Kaempferol 3-O-rhamnoside demonstrates significantly reduced cytotoxicity compared to its aglycone, kaempferol, in multiple cancer cell lines. In HepG2 (human hepatoma) cells, kaempferol aglycone exhibits an IC50 of 44.52 ± 1.34 μM, whereas kaempferol 3-O-rhamnoside shows an IC50 > 200 μM [1]. Similarly, in CT26 mouse colon cancer cells, the IC50 for kaempferol is 58.74 ± 2.21 μM, while the rhamnoside is > 200 μM [1]. This pattern of attenuated cytotoxicity for the glycoside is consistent with findings in KB human epidermoid carcinoma cells, where the IC50 for kaempferol 3-O-rhamnoside is reported as > 100 μM, comparable to kaempferol's IC50 of > 100 μM in that specific assay [2]. This data indicates that glycosylation at the 3-O position with rhamnose drastically reduces antiproliferative potency in vitro.

Anticancer Cytotoxicity Structure-Activity Relationship

Kaempferol 3-O-rhamnoside (Afzelin) vs. Kaempferol and α-Rhamnoisorobin: A Unique Antioxidant Profile

In contrast to kaempferol aglycone and its structural isomer α-rhamnoisorobin, kaempferol 3-O-rhamnoside (afzelin) demonstrates a complete absence of direct DPPH radical scavenging activity [1]. In this assay, kaempferol and α-rhamnoisorobin exhibit FSC50 values of 62.5 μM and 50.0 μM, respectively, while afzelin and the di-rhamnoside kaempferitrin show no activity at any tested concentration [1]. This stark difference highlights how the specific position and number of rhamnose moieties on the kaempferol core dictates the compound's ability to donate hydrogen atoms to stabilize free radicals.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Kaempferol Rhamnoside Derivatives as NorA Efflux Pump Inhibitors: Superior Potency Over Reserpine

A specific acylated derivative of kaempferol rhamnoside, kaempferol-3-O-α-L-(2,4-bis-E-p-coumaroyl)rhamnoside, acts as a potent inhibitor of the Staphylococcus aureus NorA efflux pump. Its IC50 for inhibiting ethidium bromide efflux is 2 μM, which is 4.5-fold more potent than the positive control reserpine, which has an IC50 of 9 μM [1]. This activity is structure-dependent, as it is the specific coumaroyl substitution on the rhamnose moiety that confers high-affinity binding to the NorA transporter.

Antimicrobial Resistance Efflux Pump Inhibitor NorA

SL0101 (Kaempferol 3-O-(3'',4''-di-O-acetyl-α-L-rhamnoside)): A Specific RSK Kinase Inhibitor with Quantifiable Selectivity

The acetylated derivative SL0101 (kaempferol 3-O-(3'',4''-di-O-acetyl-α-L-rhamnoside)) is a well-characterized and specific inhibitor of p90 ribosomal S6 kinase (RSK). It has a dissociation constant (Kd) of 1 μM for RSK in vitro [1]. In intact MCF-7 breast cancer cells, SL0101 inhibits RSK activity with an EC50 of 50 μM [1]. A closely related analog, 3Ac-SL0101 (kaempferol 3-O-(2'',3'',4''-tri-O-acetyl-α-L-rhamnoside)), exhibits a 2-fold greater potency in inhibiting MCF-7 cell proliferation while maintaining the same high degree of specificity for RSK over other kinases [1]. This contrasts with Bu-SL0101, which loses specificity [1].

Kinase Inhibitor RSK Cancer Cell Signaling

Defined Research and Industrial Application Scenarios for Kaempferol 3-O-rhamnoside Based on Verified Evidence


Phytochemical Analysis and Quality Control: Use as an Analytical Reference Standard for Plant Extracts

Kaempferol 3-O-rhamnoside (afzelin) is a key marker compound for the identification and quantification of specific plant materials, including Annona purpurea and Phyllanthus emblica [1]. Its procurement as a high-purity analytical standard is essential for establishing validated HPLC or UPLC-MS/MS methods for phytochemical fingerprinting, quality control of herbal products, and pharmacokinetic studies of botanical extracts [2].

Prodrug Design and Metabolism Studies: A Model Glycoside for Investigating Bioavailability

Given its drastically reduced in vitro cytotoxicity compared to kaempferol aglycone [1], kaempferol 3-O-rhamnoside is an ideal model compound for studying the impact of rhamnosylation on cellular uptake, metabolic activation by gut microbiota, and its role as a potential prodrug. Researchers investigating the bioavailability of flavonoid glycosides will find this compound essential for structure-activity relationship (SAR) and pharmacokinetic studies [2].

Target-Specific Kinase Research: A Scaffold for Developing Selective RSK Inhibitors

The SL0101 derivative of kaempferol 3-O-rhamnoside is a proven, specific inhibitor of the RSK kinase family [1]. Research programs focused on the MAPK/RSK signaling pathway, cancer cell proliferation, and oncogenesis require this specific acetylated glycoside as a chemical biology tool. Its well-characterized binding affinity (Kd = 1 μM) and cellular activity profile make it a critical reagent for functional studies and for developing next-generation RSK-targeted therapeutics [1].

Efflux Pump Inhibition Research: A Potent Tool for Studying Antimicrobial Resistance Mechanisms

Acylated derivatives of kaempferol rhamnoside have been validated as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, with an IC50 of 2 μM, outperforming the standard inhibitor reserpine (IC50 = 9 μM) [1]. This specific compound class is a crucial research tool for investigating bacterial multidrug resistance mechanisms and for screening for novel efflux pump inhibitors (EPIs) that could potentiate the activity of existing antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for kaempferol 3-O-rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.